2'-Nitro-[1,1'-biphenyl]-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKGZQHZUMWEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150630 | |
| Record name | 4-Biphenylamine, 2'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-28-9 | |
| Record name | 2′-Nitro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Biphenylamine, 2'-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylamine, 2'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2 Nitro 1,1 Biphenyl 4 Amine
Carbon-Carbon Bond Formation Strategies for Biphenyl (B1667301) Core Assembly
The construction of the biphenyl scaffold is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation. For the synthesis of 2'-Nitro-[1,1'-biphenyl]-4-amine, palladium- and copper-catalyzed cross-coupling reactions are among the most prominent and effective strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds in the synthesis of biaryl compounds. nih.gov
The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing unsymmetrical biaryls. gre.ac.uk The reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgyoutube.com For the synthesis of this compound, the precursors would logically be a derivative of 4-aminobenzene and 2-nitrophenylboronic acid or a derivative of 2-nitrobenzene and 4-aminophenylboronic acid.
The selection of precursors is critical and often dictated by the availability and stability of the starting materials. For instance, one could couple 4-bromoaniline (B143363) or its protected derivatives with 2-nitrophenylboronic acid. The amino group in 4-bromoaniline is a strong activating group, which can sometimes lead to side reactions. Therefore, protection of the amine, for example, as an N-tert-butoxycarbonyl (t-Boc) derivative, can lead to significant increases in yields and shorter reaction times. researchgate.net
The reaction conditions for the Suzuki-Miyaura coupling must be carefully optimized to achieve high yields and selectivity. Key parameters include the choice of palladium catalyst, ligand, base, and solvent system. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). youtube.comacs.org
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Options | Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Pre-catalyst that is reduced in situ to Pd(0). |
| Ligand | Phosphine-based (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Ligand choice influences catalyst stability, activity, and selectivity. Bulky, electron-rich ligands are often effective. researchgate.netrsc.org |
| Base | Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄), Hydroxides (e.g., NaOH) | The base activates the organoboron species and facilitates the transmetalation step. The choice of base can significantly impact the reaction outcome. nih.gov |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water | The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. |
| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition of reactants or catalysts. |
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromoaniline derivative) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
Transmetalation: The organoboron reagent (e.g., 2-nitrophenylboronic acid), activated by the base, transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The base plays a crucial role in forming a borate (B1201080) species, which is more nucleophilic and facilitates the transfer.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product (this compound derivative) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Understanding this mechanism is vital for optimizing the reaction, as each step can be influenced by the choice of reactants, catalyst, ligand, and reaction conditions. rsc.org
Optimizing the Suzuki-Miyaura coupling for the synthesis of complex molecules like this compound is an area of active research. The goal is to maximize the yield of the desired product while minimizing side reactions, such as homocoupling of the starting materials.
Catalyst Systems: While traditional palladium catalysts are effective, modern research focuses on developing more active and stable catalyst systems. This includes the use of pre-formed palladium complexes and palladacycles. nih.gov The presence of certain functional groups, like the nitrile group in some N-heterocyclic carbene (NHC) ligands, has been shown to significantly increase catalytic activity. nih.govrsc.org
Ligands: The choice of ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have demonstrated high efficacy in coupling reactions, even with challenging substrates. nih.govnih.gov These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. Chiral ligands can also be employed for asymmetric Suzuki-Miyaura couplings to produce enantiomerically enriched biaryls. nih.gov
Solvents and Bases: The solvent and base combination is critical. For instance, using a biphasic system like toluene/water or THF/water with a base such as sodium carbonate or potassium phosphate (B84403) is common. The choice of base can influence the rate of transmetalation and suppress side reactions. Studies have shown that for certain substrates, cesium carbonate (Cs₂CO₃) can provide superior yields compared to other bases like sodium bicarbonate (NaHCO₃) or potassium hydroxide (B78521) (KOH). nih.gov
Automated systems and high-throughput screening methods are increasingly being used to rapidly optimize these multiple reaction parameters, leading to more efficient and robust synthetic protocols. rsc.org
Copper-Catalyzed Coupling Reactions for Biphenyl Linkages (e.g., Ullmann-Type Coupling)
The Ullmann reaction, first reported in 1901, represents a classical method for forming aryl-aryl bonds using copper as a catalyst. wikipedia.org While historically plagued by harsh reaction conditions and inconsistent yields, modern advancements have revitalized interest in Ullmann-type couplings. wikipedia.orgorganic-chemistry.org
The classical Ullmann reaction involves the self-coupling of an aryl halide in the presence of a stoichiometric amount of copper, often at high temperatures. wikipedia.orgorganic-chemistry.org A typical example is the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy. wikipedia.org An experiment for the synthesis of 2,2'-dinitrobiphenyl from 1-iodo-2-nitrobenzene (B31338) using a copper catalyst has been described. rsc.org
Modern Ullmann-type reactions often utilize catalytic amounts of copper and can be performed under milder conditions. unito.it These reactions can be used to couple different aryl halides, making them suitable for the synthesis of unsymmetrical biphenyls. The mechanism of the Ullmann reaction is still debated but is thought to involve the formation of an organocopper intermediate. wikipedia.org
Table 2: Comparison of Suzuki-Miyaura and Ullmann Coupling for Biphenyl Synthesis
| Feature | Suzuki-Miyaura Coupling | Ullmann-Type Coupling |
| Catalyst | Palladium | Copper |
| Coupling Partners | Organoboron compounds and aryl halides/triflates | Aryl halides |
| Reaction Conditions | Generally mild | Historically harsh, but modern methods are milder wikipedia.orgunito.it |
| Substrate Scope | Very broad | Traditionally limited to electron-deficient aryl halides, but has expanded wikipedia.org |
| Functional Group Tolerance | High | Can be lower than Suzuki coupling |
| Byproducts | Boron-containing byproducts (generally non-toxic) | Stoichiometric copper salts in classical method |
While palladium-catalyzed reactions are often preferred due to their broader scope and milder conditions, copper-catalyzed Ullmann couplings can be a valuable alternative, particularly for specific substrates or when seeking to avoid palladium.
Strategies for Introduction and Transformation of Nitro and Amine Functionalities
The synthesis of this compound requires not only the formation of the biphenyl core but also the presence of the nitro and amine groups at specific positions. These functional groups can either be present in the starting materials before the coupling reaction or introduced after the biphenyl scaffold has been constructed.
A common strategy involves using precursors that already contain the nitro and a protected amine group. For example, coupling a protected 4-haloaniline with a 2-nitrophenylboronic acid derivative. researchgate.net After the coupling reaction, the protecting group on the amine can be removed to yield the final product.
Alternatively, one could start with a biphenyl core and then introduce the nitro and amine groups. Nitration of an unsubstituted biphenyl would likely lead to a mixture of isomers and is generally not a preferred method for regioselective synthesis. A more controlled approach would be to start with a functionalized biphenyl. For instance, if one were to synthesize the target molecule from 4-aminobiphenyl (B23562), a nitration step would be required. However, the amino group is highly activating and would direct the incoming nitro group to the ortho and para positions of the same ring, not the desired 2'-position on the other ring.
Therefore, the most logical and efficient synthetic route involves a coupling reaction between two appropriately substituted benzene (B151609) rings. For instance, a Suzuki-Miyaura coupling between 4-amino-phenylboronic acid (or its protected form) and 1-halo-2-nitrobenzene.
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.combeilstein-journals.org Should a synthetic route produce 4,2'-dinitrobiphenyl, the selective reduction of one nitro group in the presence of another would be a significant challenge. However, if the synthesis starts with a nitro-biphenyl-amine precursor where the amine is protected, the final step would be a simple deprotection.
The introduction of the nitro group itself is typically achieved through electrophilic aromatic substitution using nitric acid, often in the presence of sulfuric acid. google.comsci-hub.se The amine group can be introduced through various methods, including the reduction of a nitro group, which is a very common and efficient process. masterorganicchemistry.combeilstein-journals.org
Direct Nitration Approaches for Biphenyl Systems
The direct nitration of a pre-formed biphenyl system is a primary method for introducing a nitro group. However, achieving specific regioselectivity, particularly for the synthesis of this compound, presents considerable challenges. The nitration of unsubstituted biphenyl typically yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl (B1678912), with the para-substituted product being the major isomer. The directing influence of existing substituents on the biphenyl rings is crucial for controlling the position of the incoming nitro group.
For instance, in the synthesis of related compounds like o-amino-p'-nitrobiphenyl, the starting material is o-aminobiphenyl. orgsyn.org The amino group in one ring directs the nitration to the para position of the other ring. orgsyn.org This is accomplished by dissolving o-aminobiphenyl in concentrated sulfuric acid and then adding a mixture of fuming nitric acid and sulfuric acid at low temperatures (0° to -5°C). orgsyn.org
To synthesize this compound, a plausible direct nitration approach would involve starting with 4-aminobiphenyl. However, the strong activating and ortho-, para-directing nature of the amine group would likely lead to nitration on the same ring, primarily at the ortho position to the amine, unless the amine group is protected. A more controlled approach would be to start with a biphenyl derivative where one ring contains a deactivating group that directs the nitration to the desired 2'-position of the second ring.
The Ullmann reaction is another method for creating nitrobiphenyl compounds. For example, 2-nitrobiphenyl can be prepared by the reaction of 2-nitrobenzene diazonium fluoroborate and chlorobenzene (B131634) using copper powder as a catalyst. google.com This approach builds the biphenyl backbone while incorporating the nitro group in a specific position.
Nitro Group Reduction to Amine: Catalytic Hydrogenation and Chemical Reduction Methods
The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of this compound, especially when starting from a dinitro-biphenyl precursor. This conversion can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction. wikipedia.orgmasterorganicchemistry.com
Catalytic Hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com This method is often preferred due to its clean reaction profile, with water being the primary byproduct.
Common Catalysts: Platinum on carbon (Pt/C), palladium on carbon (Pd/C), and Raney nickel are highly effective for the reduction of aromatic nitro groups. masterorganicchemistry.com For example, o-aminobiphenyl can be synthesized by the hydrogenation of o-nitrobiphenyl using 5% palladium-on-carbon catalyst in ethanol (B145695) under hydrogen pressure. orgsyn.org
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or ethyl acetate at room temperature and moderate hydrogen pressure. orgsyn.orgyoutube.com
Chemical Reduction utilizes stoichiometric reducing agents, often metals in acidic media. masterorganicchemistry.com
Metal-Acid Systems: Combinations like iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in hydrochloric acid (HCl) are classic reagents for nitro group reduction. masterorganicchemistry.com
Other Reagents: Samarium diiodide and tin(II) chloride in ethanol are also effective and can offer different levels of chemoselectivity. wikipedia.orgmasterorganicchemistry.com A notable example is the partial reduction of 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl (B3055354) to 2,2'-bis(trifluoromethyl)-4-nitro-4'-amino-biphenyl using sodium hydrogen sulfide (B99878). prepchem.com This demonstrates the possibility of selectively reducing one of two nitro groups in a biphenyl system.
The choice of reduction method can be critical, especially when other reducible functional groups are present in the molecule. Catalytic hydrogenation is generally highly efficient but may also reduce other functionalities like alkenes or alkynes. youtube.com Chemical reduction methods can sometimes offer greater chemoselectivity.
Table 1: Comparison of Reduction Methods for Nitroarenes
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni | Clean reaction, high yields | Can reduce other functional groups |
| Chemical Reduction (Metal/Acid) | Fe/CH₃COOH, Sn/HCl, Zn/HCl | Inexpensive, widely applicable | Often requires harsh acidic conditions, workup can be tedious |
| Chemical Reduction (Other) | NaSH, SnCl₂ | Can offer chemoselectivity | Stoichiometric amounts of reagents needed |
Regioselective Functionalization Techniques for Substituted Biphenyl-Amines
Achieving regioselectivity in the functionalization of substituted biphenyl-amines is paramount for the synthesis of complex derivatives. libretexts.org Directing groups are often employed to control the position of subsequent chemical modifications. These can be covalently attached or used transiently. researchgate.net
Recent advancements have focused on C-H functionalization, which allows for the direct introduction of new bonds at specific carbon atoms, avoiding the need for pre-functionalized substrates. For biphenyl amines, transient directing groups can be used to achieve meta-C-H olefination. researchgate.net In one approach, a pyrimidine-based template forms an imine intermediate with the amine substrate in situ. This intermediate directs a palladium catalyst to the meta-position of the substrate, facilitating the olefination reaction. The directing group is then removed by simple acid hydrolysis. researchgate.net
Another strategy involves the use of non-covalent interactions. For instance, a urea-based template with a biphenyl linker can interact with a nitro group via hydrogen bonding, while a cyano-based directing group on the template coordinates with a palladium center. researchgate.net This facilitates the activation of a remote meta-C-H bond of the nitroarene. researchgate.net While this example is for nitroarenes, similar principles could be applied to biphenyl-amine systems where a substituent can participate in non-covalent directing interactions.
Multistep Synthesis and Total Synthesis Approaches for Complex Derivatives
The synthesis of complex derivatives of this compound often necessitates a multistep approach where the order of reactions is carefully planned to ensure the desired outcome. libretexts.orglumenlearning.com The directing effects of the substituents play a critical role in dictating the synthetic route. lumenlearning.com
For example, if one were to synthesize a bromo-derivative of this compound, the timing of the bromination step would be crucial. The amine group is an ortho-, para-director, while the nitro group is a meta-director. libretexts.orglumenlearning.com Therefore, the sequence of nitration, reduction, and bromination must be strategically ordered to place the bromine atom at the desired position.
A practical example of a multistep synthesis is the preparation of 2,2'-bis(trifluoromethyl)-4-amino-4-biphenylcarboxylic acid. prepchem.com This synthesis starts with 2,2'-bis(trifluoromethyl)-4,4'-dinitro-biphenyl. The key steps are:
Partial Reduction: One nitro group is selectively reduced to an amine using sodium hydrogen sulfide to yield 2,2'-bis(trifluoromethyl)-4-nitro-4'-amino-biphenyl. prepchem.com
Diazotization and Iodination: The newly formed amine is converted to a diazonium salt and then to an iodo group. prepchem.com
Cyanation: A Rosenmund-von Braun reaction is used to replace the iodo group with a cyano group. prepchem.com
Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid. prepchem.com
Final Reduction: The remaining nitro group is reduced to an amine via catalytic hydrogenation. prepchem.com
This sequence highlights how a combination of different reactions can be orchestrated to build up molecular complexity on the biphenyl scaffold. Modern approaches, such as multistep continuous flow synthesis using heterogeneous catalysts, are also being developed for the synthesis of nitro-containing compounds, offering potential for improved efficiency and scalability. researchgate.net
Reactivity and Advanced Chemical Transformations of 2 Nitro 1,1 Biphenyl 4 Amine
Transformations Involving the Amine Moiety
The amine group in 2'-Nitro-[1,1'-biphenyl]-4-amine is a key site for a variety of chemical reactions, including coordination to metal centers and nucleophilic attacks.
Coordination Chemistry and Ligand Design for Metal Complexes
The nitrogen atom of the amino group possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with various metal ions. This property allows for the synthesis of a range of organometallic complexes.
The amine functionality can be utilized in the synthesis of organometallic derivatives. For instance, related biphenyl (B1667301) amines have been used to create organomercury and organotellurium compounds. While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity patterns of aromatic amines suggest its potential as a precursor for such derivatives. The synthesis often involves the reaction of the amine with a suitable metal salt, leading to the formation of a carbon-metal bond.
The amino group can act as a directed metalation group (DMG), guiding the deprotonation of the aromatic ring at the ortho position. wikipedia.org This process, known as directed ortho-metalation (DoM), typically involves the use of a strong base like an organolithium reagent. wikipedia.org The lithium atom first coordinates with the heteroatom of the DMG (in this case, nitrogen), and then the basic alkyl group of the organolithium deprotonates the nearest ortho-position, forming a stable aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position, demonstrating high regioselectivity. wikipedia.org This strategy has been successfully applied to tertiary anilines and benzyl (B1604629) amines, suggesting its applicability to derivatives of this compound for further functionalization. wikipedia.org
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom also makes the amino group a potent nucleophile, enabling it to participate in various reactions, including alkylation and condensation.
The amino group of this compound can undergo alkylation reactions with alkyl halides. nih.gov These reactions proceed via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a secondary or tertiary amine. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization or the Menschutkin reaction. nih.gov The rate of these alkylation events can be competitive, with the formation of the tertiary amine and its subsequent quaternization occurring at similar rates. nih.gov
Table 1: Examples of Alkylation and Quaternization Reactions of Amines
| Amine Reactant | Alkylating Agent | Product Type | Reaction Conditions |
| Secondary Amine | Propargylic Bromide | Tertiary Amine | Not specified |
| Tertiary Amine | Propargylic Bromide | Quaternary Ammonium Salt | Diethyl ether |
| Piperidine | Propargylic Bromide | Tertiary Amine | CDCl3, Room Temperature |
This table is illustrative and based on general amine reactivity; specific data for this compound was not available in the search results.
Primary amines, such as this compound, react with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.org The reaction is reversible and the removal of water is often necessary to drive the equilibrium towards the imine product. wikipedia.org The pH of the reaction is a critical factor, with the optimal pH generally being around 5. libretexts.org If the carbonyl compound has an α-hydrogen, secondary amines can react to form enamines. wikipedia.org
Table 2: Products of Condensation Reactions of Amines with Carbonyl Compounds
| Amine Type | Carbonyl Reactant | Product |
| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) |
| Secondary Amine | Aldehyde/Ketone with α-hydrogen | Enamine |
This table illustrates general condensation reactions of amines. wikipedia.orglibretexts.org
Transformations Involving the Nitro Moiety
The nitro group is a versatile functional group that significantly influences the reactivity of the molecule and can be transformed into various other functionalities.
Selective Reduction Pathways of Nitro Groups
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic chemistry, often yielding the corresponding amine. csbsju.edu The selective reduction of the nitro group in this compound to an amino group is a critical step in the synthesis of various derivatives. This transformation can be achieved using a variety of reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Common methods for the reduction of aromatic nitro compounds include the use of metal catalysts such as platinum on carbon (Pt/C) with hydrogen gas, or reagents like tin(II) chloride (SnCl2) in acidic media. echemi.com For instance, SnCl2·2H2O in ethanol (B145695) or ethyl acetate (B1210297) is known to selectively reduce aromatic nitro groups without affecting other reducible or acid-sensitive groups like nitriles, esters, or halogens. echemi.com Other effective reagents include sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4, which can reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com The chemoselective reduction of aromatic nitro groups can also be accomplished using samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, which tolerates a wide array of functional groups. organic-chemistry.org
The reduction of a nitro group to an amine dramatically alters the electronic properties of the aromatic ring. While the nitro group is strongly deactivating and meta-directing in electrophilic aromatic substitution reactions, the resulting amino group is strongly activating and ortho-, para-directing. csbsju.edu
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Selectivity |
| SnCl2·2H2O | Alcohol or Ethyl Acetate | High selectivity for nitro groups over other reducible functionalities. echemi.com |
| NaBH4 / Ni(PPh3)4 | Ethanol | Reduces nitro compounds to amines. jsynthchem.com |
| Samarium(0) / 1,1'-dioctyl-4,4'-bipyridinium dibromide | - | Chemoselective for aromatic nitro groups, tolerates many other functional groups. organic-chemistry.org |
| Pt/C | Hydrogen Gas | Effective for nitro group reduction, but may also reduce other functional groups. echemi.com |
| Fe or Zn / Acid | Aqueous Acid | Common method for converting nitro groups to amines. csbsju.edu |
| B2pin2 / KOtBu | Isopropanol | Metal-free reduction of aromatic nitro compounds to amines. organic-chemistry.org |
Nitro-Mannich Reactions and Derivatization to β-Nitroamines
The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of nitrogen-containing compounds. wikipedia.orgwikipedia.org While direct application to this compound itself is not explicitly detailed in the provided context, the principles of the reaction are broadly applicable to nitroaromatic compounds.
The β-nitroamine products of the nitro-Mannich reaction are valuable intermediates for the synthesis of molecules containing vicinal nitrogen functionalities (nitrogen atoms on adjacent carbons). wikipedia.orgnih.gov These structures are present in various biologically active compounds and natural products. nih.gov The synthesis of vicinal diamines, for example, can be achieved through the reduction of the nitro group in the β-nitroamine product. wikipedia.orgnih.gov
The stereochemical outcome of the nitro-Mannich reaction can often be controlled, leading to the formation of specific diastereomers (syn or anti). nih.govnih.gov This stereoselectivity is crucial for the synthesis of complex target molecules with defined stereochemistry. nih.gov
The synthetic utility of β-nitroamines extends beyond the formation of vicinal diamines. They can be further transformed into a variety of other functional groups. wikipedia.org
1,2-Diamines: Reduction of the nitro group in a β-nitroamine affords a 1,2-diamine. wikipedia.org This can be accomplished using reagents such as samarium iodide or zinc hydrochloride. wikipedia.orgnih.gov
Monoamines: Reductive removal of the nitro group can lead to the formation of a monoamine. wikipedia.org
Nitroalkenes: Under certain conditions, β-nitroamines can undergo elimination to form nitroalkenes.
Electronic Influence of the Nitro Group on Aromatic Ring Reactivity
The nitro group (-NO2) is a potent electron-withdrawing group, significantly impacting the reactivity of the aromatic rings in the biphenyl system. numberanalytics.comminia.edu.eg This influence stems from both inductive and resonance effects. minia.edu.egresearchgate.net
The nitrogen atom of the nitro group carries a formal positive charge, and the electronegative oxygen atoms strongly pull electron density away from the aromatic ring. minia.edu.eg This deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609). numberanalytics.comminia.edu.eg The deactivating effect is substantial, as illustrated by the much slower nitration rate of nitrobenzene (B124822) compared to benzene. minia.edu.eg
Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a suitable leaving group. numberanalytics.comwikipedia.orglibretexts.org The nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance. wikipedia.orglibretexts.org
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl System
The biphenyl system of this compound presents two aromatic rings with distinct substitution patterns, leading to complex reactivity in both electrophilic and nucleophilic aromatic substitution reactions.
In electrophilic aromatic substitution , the amino group (-NH2) on one ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. csbsju.edu In contrast, the nitro group (-NO2) on the other ring is a strong deactivating group and a meta-director. csbsju.eduminia.edu.eg Therefore, electrophilic attack is highly likely to occur on the amine-substituted ring.
In nucleophilic aromatic substitution (SNAr) , the situation is reversed. wikipedia.orgmasterorganicchemistry.com The nitro-substituted ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group. wikipedia.orglibretexts.org If a good leaving group is present on this ring, particularly at the ortho or para position relative to the nitro group, nucleophilic substitution can occur. wikipedia.orglibretexts.org The amine-substituted ring is generally not susceptible to nucleophilic attack under typical SNAr conditions.
General Substitution Patterns and Regiochemical Control
The regiochemical outcome of substitution reactions on this compound is governed by the powerful directing effects of the amino (-NH₂) and nitro (-NO₂) substituents. These effects determine the position of attack for incoming reagents, particularly in electrophilic aromatic substitution (EAS) reactions.
The amino group on one phenyl ring is a potent activating group and an ortho, para-director. pressbooks.pub It strongly enhances the electron density of the aromatic ring through resonance, particularly at the positions ortho (3 and 5) and para (already occupied by the other phenyl ring) to itself. pressbooks.publibretexts.org Conversely, the nitro group on the second ring is a strong deactivating group and a meta-director. pressbooks.pub It withdraws electron density from its ring via both inductive and resonance effects, making the ring less susceptible to electrophilic attack and directing any potential substitution to the meta positions (3', 5'). youtube.com
Due to these opposing effects, the two aromatic rings exhibit vastly different reactivities. The amine-bearing ring is "activated" and highly susceptible to electrophilic attack, while the nitro-bearing ring is "deactivated." pressbooks.pub Consequently, electrophilic substitution will overwhelmingly occur on the activated ring. The primary sites for substitution will be the positions ortho to the highly activating amino group, namely the C3 and C5 positions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Typical Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 3-Bromo-2'-nitro-[1,1'-biphenyl]-4-amine and/or 3,5-Dibromo-2'-nitro-[1,1'-biphenyl]-4-amine | The strongly activating -NH₂ group directs substitution to the ortho positions (C3, C5). Depending on reaction conditions, mono- or di-substitution can occur. |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2'-nitro-[1,1'-biphenyl]-4-amine | The -NH₂ group directs the incoming nitro group to the ortho positions. The reaction must be carefully controlled to prevent oxidation of the amine. Protection of the amine as an amide may be necessary. |
| Sulfonation | Fuming H₂SO₄ | 2'-Nitro-4-amino-[1,1'-biphenyl]-3-sulfonic acid | The -NH₂ group directs sulfonation to the ortho position. The amino group will be protonated to -NH₃⁺ under the strongly acidic conditions. |
| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | Generally not successful | The Lewis acid catalyst (e.g., AlCl₃) will coordinate with the basic lone pair of the amino group, deactivating the ring and preventing the reaction. pressbooks.pub |
Oxidation and Reduction Reactions of the Biphenyl Core
The functional groups of this compound are the primary sites for oxidation and reduction reactions. The biphenyl core itself is relatively stable and requires harsh conditions for transformation.
Oxidation Reactions:
The primary amine (-NH₂) is the most susceptible site for oxidation. Aromatic amines can be oxidized to various products, including nitroso, azoxy, or nitro compounds, depending on the oxidant and reaction conditions. mdpi.com The direct oxidation of the amino group in this compound to a nitro group would yield 2',4-Dinitro-[1,1'-biphenyl]. This transformation requires selective and controlled oxidation to avoid side reactions. mdpi.comorganic-chemistry.org
Table 2: Selected Reagents for the Oxidation of Aromatic Amines
| Oxidizing Agent | Typical Product | Reference |
|---|---|---|
| Peroxyacids (e.g., m-CPBA, peracetic acid) | Nitroso or Nitro compounds | mdpi.com |
| Tert-butyl hydroperoxide (TBHP) with metal catalyst (e.g., Co(OAc)₂) | Nitro compounds | organic-chemistry.org |
| Sodium perborate (B1237305) with tungstophosphoric acid | Nitro compounds | organic-chemistry.org |
| Ozone on silica (B1680970) gel | Nitro compounds | organic-chemistry.org |
Reduction Reactions:
The most significant reduction reaction for this molecule is the chemoselective reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation converts this compound into [1,1'-Biphenyl]-2',4-diamine. This reaction is fundamental in synthetic chemistry, and numerous methods have been developed to achieve it with high yield and selectivity, often leaving other functional groups intact. rsc.orgorganic-chemistry.orgresearchgate.net The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. rsc.orgmdpi.com
Common methods include catalytic hydrogenation and chemical reduction using metals in acidic media. commonorganicchemistry.com The choice of reagent is crucial for chemoselectivity, ensuring that only the nitro group is reduced without affecting the aromatic rings or other sensitive functionalities. researchgate.netnih.gov
Table 3: Common Reagents for the Chemoselective Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Key Features & Selectivity | Reference |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | H₂ (1 atm or higher), MeOH or EtOH, Room Temp. | Highly efficient and clean. Can sometimes reduce other groups (e.g., C=C bonds, benzyl ethers). | commonorganicchemistry.com |
| H₂ / Raney Nickel | H₂ (1 atm or higher), EtOH, Room Temp. | Effective alternative to Pd/C, often used when avoiding dehalogenation is necessary. | commonorganicchemistry.com |
| Iron (Fe) powder / HCl or Acetic Acid | Reflux in aqueous ethanol | Classic, inexpensive, and highly chemoselective method. Tolerates many functional groups. | commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | HCl, EtOH, Reflux | A mild and selective method, particularly useful for substrates with acid-sensitive groups. | commonorganicchemistry.com |
| Zinc (Zn) powder / Acetic Acid or NH₄Cl | Room Temp. or gentle heating | Mild conditions, good for preserving other reducible groups. | commonorganicchemistry.com |
| Sodium Sulfide (B99878) (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution, heat | Can selectively reduce one nitro group in the presence of another (Zinin reduction). | commonorganicchemistry.com |
| Iron(III) catalyst / Silane | Mild conditions | Modern method using an earth-abundant metal catalyst, showing high chemoselectivity. | researchgate.netnih.gov |
Intermolecular and Intramolecular Cyclization Reactions
The structure of this compound, particularly after reduction of the nitro group, is well-suited for intramolecular cyclization reactions to form valuable heterocyclic systems.
Intramolecular Cyclization:
The reduction of this compound yields [1,1'-Biphenyl]-2',4-diamine. This product contains two amine groups positioned on adjacent rings, which can undergo intramolecular cyclization to form carbazole (B46965) derivatives. Carbazole is a privileged heterocyclic scaffold found in many natural products and pharmaceuticals. nih.govnih.gov
One of the most direct methods for this transformation is the Cadogan reaction, which involves the reductive cyclization of a nitrobiphenyl. In this case, treatment of the parent compound with a reducing agent like triphenylphosphine (B44618) can, in some cases, lead directly to the carbazole. More commonly, the pre-formed [1,1'-Biphenyl]-2',4-diamine can be cyclized. This can be achieved through various methods, such as oxidative C-N coupling or diazotization followed by an intramolecular coupling reaction (Pschorr cyclization). A key reaction involves the intramolecular C-H amination of the diamine, often promoted by transition metal catalysts, to forge the new five-membered ring and create the carbazole core. nih.gov
Intermolecular Reactions:
While less specific to the unique structure, the functional groups on this compound can participate in intermolecular reactions. The amino group can react with suitable partners to form larger assemblies. For instance, it can undergo condensation reactions with carbonyl compounds to form imines or be used in coupling reactions to form larger polymeric structures. The formation of azo compounds through the coupling of a diazotized amine with an activated aromatic ring is another potential intermolecular pathway, although intramolecular reactions are often favored where possible. Specific studies on the intermolecular cyclization of this compound itself are not widely reported, with research focusing more on the valuable intramolecular pathways. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within 2'-Nitro-[1,1'-biphenyl]-4-amine. The presence of the primary amine (NH₂) and nitro (NO₂) groups, along with the aromatic rings, gives rise to a distinctive infrared spectrum.
The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3400-3250 cm⁻¹. analyzetest.com Specifically, primary amines exhibit an asymmetrical and a symmetrical N-H stretch. analyzetest.com For aromatic amines, the C-N stretching vibration is expected to appear as a strong band in the 1335-1250 cm⁻¹ region. analyzetest.com Additionally, a key indicator of a primary amine is the N-H bending vibration, which occurs in the 1650-1580 cm⁻¹ range. analyzetest.com
The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1550-1490 cm⁻¹ and a symmetric stretch in the 1355-1315 cm⁻¹ range. For instance, the symmetric and asymmetric stretching vibrations of the nitro groups in 4,4'-dinitrophenylbenzoate have been observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net
The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) rings give rise to bands in the 1600-1450 cm⁻¹ region. A KBr wafer technique is commonly used for obtaining the FTIR spectrum of solid samples like this compound. spectrabase.comnih.gov
Table 1: Characteristic FTIR Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (NH₂) | Asymmetric & Symmetric N-H Stretch | 3400-3250 analyzetest.com |
| Primary Amine (NH₂) | N-H Bend | 1650-1580 analyzetest.com |
| Aromatic Amine | C-N Stretch | 1335-1250 analyzetest.com |
| Nitro Group (NO₂) | Asymmetric Stretch | 1550-1490 |
| Nitro Group (NO₂) | Symmetric Stretch | 1355-1315 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, offers insights into the electronic transitions and photophysical properties of the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727), reveals characteristic absorption bands. spectrabase.com The presence of the nitro and amino groups on the biphenyl (B1667301) system influences the electronic transitions. Generally, nitroaromatic compounds exhibit distinct absorption peaks. For example, 4-nitrophenol (B140041) shows a characteristic absorption that changes upon reduction. researchgate.netresearchgate.net The UV-Vis spectrum for this compound is available in the SpectraBase database, showing two spectra recorded in methanol. spectrabase.com The conjugation between the two phenyl rings and the electronic effects of the substituents will determine the position and intensity of the absorption maxima (λ_max).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons of the two distinct phenyl rings will appear as a series of multiplets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The position of these signals will be influenced by the electron-donating amino group and the electron-withdrawing nitro group. The protons of the amino group (NH₂) will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. The spectrum will show distinct signals for each unique carbon atom in the biphenyl system. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbon atoms attached to the nitro group will be shifted downfield, while those attached to the amino group will be shifted upfield. For example, ¹³C NMR data for related nitro-biphenyl compounds show characteristic shifts for the carbon atoms. rsc.org Spectra for this compound are available in public databases, often recorded in deuterated chloroform (B151607) (CDCl₃). spectrabase.comnih.gov
Table 2: Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Region | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic | δ 6.5-8.0 | Complex multiplet pattern due to two substituted rings. |
| ¹H | Amine (NH₂) | Variable | Broad singlet, position can vary with solvent and concentration. |
| ¹³C | Aromatic | δ 110-160 | Specific shifts depend on the position relative to the nitro and amino groups. |
Chromatographic Techniques for Separation, Identification, and Purity Assessment
Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis of non-volatile and thermally sensitive molecules like this compound. The adaptability of HPLC allows it to be coupled with a variety of detectors, facilitating highly sensitive and selective analysis.
For the separation of biphenyl derivatives, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique. sielc.com A standard configuration employs a nonpolar C18 stationary phase column with a polar mobile phase, typically a mixture of an organic solvent such as acetonitrile (B52724) or methanol and an aqueous buffer. sielc.comresearchgate.net The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The retention characteristics of this compound are governed by factors including mobile phase composition, pH—which influences the protonation of the basic amino group—and the operational column temperature.
HPLC combined with electrochemical detection (HPLC-ED) offers exceptional sensitivity and selectivity for the analysis of electroactive compounds. mdpi.com The chemical structure of this compound contains two distinct electroactive centers: the aromatic amino group, which is susceptible to oxidation, and the nitro group, which is readily reducible. researchgate.netnih.gov This dual electroactivity permits detection in either an oxidative (anodic) or a reductive (cathodic) potential mode.
Anodic Oxidation : The amine functional group (-NH₂) can be electrochemically oxidized at a positive applied potential, a common strategy for detecting aromatic amines.
Cathodic Reduction : The nitro functional group (-NO₂) can be electrochemically reduced at a negative applied potential. nih.gov This mode provides high selectivity for nitroaromatic compounds, minimizing interferences from other sample components.
The selection of the detection mode is contingent on the sample matrix and the nature of potential interferences. Reductive detection can often provide a more stable baseline and enhanced selectivity by avoiding signals from easily oxidizable species. Studies on the related compound 4-aminobiphenyl (B23562) (4-ABP) have confirmed the high sensitivity of HPLC-ED. researchgate.net Likewise, established methods for p-nitrophenol effectively utilize cathodic detection. nih.gov
Table 1: Representative HPLC-ED Parameters for Analysis of Related Aromatic Amines and Nitro-compounds
| Parameter | Setting (based on analogous compounds) | Reference |
|---|---|---|
| Working Electrode | Glassy Carbon or Boron-Doped Diamond | researchgate.net |
| Detection Mode | Amperometric (Cathodic or Anodic) | nih.gov |
| Detection Potential (Anodic) | +0.8 to +1.2 V (vs. Ag/AgCl) | researchgate.net |
| Detection Potential (Cathodic) | -0.7 to -0.9 V (vs. Ag/AgCl) | nih.gov |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) or acetate) | researchgate.net |
| Limit of Detection (LOD) | 10⁻⁶ to 10⁻⁷ mol L⁻¹ | researchgate.net |
The coupling of HPLC with a UV-Vis spectrophotometric detector represents a robust and universally applied method for analyzing aromatic compounds. The molecular structure of this compound, which includes a biphenyl system, an auxochromic amino group, and a chromophoric nitro group, ensures strong absorbance in the ultraviolet region. The use of a Diode-Array Detector (DAD) is particularly advantageous, as it captures the entire UV-Vis spectrum of an eluting peak, which is invaluable for peak identification and purity verification. The wavelength of maximum absorbance (λmax) is determined by analyzing a standard solution. For analogous compounds such as 4-nitrobiphenyl (B1678912) and 4-aminobiphenyl, detection wavelengths are typically set between 260 and 280 nm. researchgate.net
Table 2: Typical HPLC-UV Parameters for Biphenyl Derivatives
| Parameter | Setting (based on analogous compounds) | Reference |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | sielc.com |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection Wavelength (λ) | ~270 nm (estimated for λmax) | researchgate.net |
| Injection Volume | 20 µL | researchgate.net |
| Limit of Detection (LOD) | 10⁻⁶ to 10⁻⁷ mol L⁻¹ | researchgate.net |
Fluorescence detection is known for its outstanding sensitivity, but its applicability is limited to compounds that exhibit native fluorescence. While primary aromatic amines can be fluorescent, the presence of a nitro group within the same molecule typically results in profound fluorescence quenching. researchgate.netacs.org The nitro group, being strongly electron-withdrawing, effectively quenches the fluorescence of many fluorophores via mechanisms such as intramolecular charge or energy transfer.
Consequently, the direct fluorescence detection of this compound is anticipated to have low sensitivity. A more effective approach, which has been successfully applied to the analysis of 4-nitrobiphenyl, involves the chemical reduction of the nitro group to a highly fluorescent amino group. researchgate.net This derivatization, performed either online, pre-column, or post-column, would convert this compound into 2',4'-diamino-[1,1'-biphenyl]. This resulting diamino derivative is expected to be strongly fluorescent, leading to a significant enhancement in detection sensitivity.
Table 3: HPLC-FLD Parameters (with prior reduction of nitro group)
| Parameter | Setting (based on analogous compounds) | Reference |
|---|---|---|
| Derivatization | Online reduction of -NO₂ to -NH₂ (e.g., with Ti(III) reagent) | researchgate.net |
| Excitation Wavelength (λex) | ~290 nm (estimated for diamino-biphenyl) | researchgate.net |
| Emission Wavelength (λem) | ~350-400 nm (estimated for diamino-biphenyl) | researchgate.net |
| Mobile Phase | Methanol/Water or Acetonitrile/Water with buffer | researchgate.net |
| Limit of Detection (LOD) | 10⁻⁸ to 10⁻⁷ mol L⁻¹ | researchgate.net |
Theoretical and Computational Chemistry Studies
Spectroscopic Property Prediction and Simulation
Computational Prediction of Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectra
There are no available studies that have performed quantum chemical calculations, such as Density Functional Theory (DFT), to predict the vibrational and electronic spectra of 2'-Nitro-[1,1'-biphenyl]-4-amine. Such studies are crucial for understanding the molecule's structural and electronic properties. researchgate.netnih.gov Typically, researchers use methods like B3LYP with various basis sets to calculate theoretical IR, Raman, UV-Vis, and fluorescence spectra. nih.govnih.govmdpi.com These computational approaches provide insights into the vibrational modes of functional groups and the nature of electronic transitions. nih.gov
Correlation and Validation with Experimental Spectroscopic Data
The absence of computational predictions naturally precludes any studies on the correlation and validation of theoretical data with experimental spectroscopic measurements for this compound. This comparative analysis is a standard procedure to confirm the accuracy of the computational model and to provide a definitive assignment of experimental spectral bands. nih.gov
Intermolecular Interactions and Crystal Engineering Investigations
Detailed investigations into the solid-state behavior of this compound are also absent from the literature.
Hirshfeld Surface Analysis
No Hirshfeld surface analysis has been published for this compound. This powerful tool is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing modes and the contributions of different types of contacts (e.g., H···H, O···H, C···H). nih.govnih.govresearchgate.netiucr.org Such analyses are instrumental in the field of crystal engineering. nih.gov
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
While studies on related molecules, such as 4,4′-dinitro-[1,1′-biphenyl]-2-amine, detail the presence of N—H···O hydrogen bonds that form specific ring motifs and contribute to a three-dimensional supramolecular structure, no such analysis exists for this compound. nih.govresearchgate.net The analysis of hydrogen bonds and other non-covalent interactions is fundamental to understanding the crystal packing and resulting material properties. researchgate.net
Reaction Mechanism Elucidation and Energetics via Computational Modeling
There is no published research on the computational modeling of reaction mechanisms involving this compound. Theoretical studies are often employed to elucidate reaction pathways, determine transition state geometries, and calculate activation energies, providing a molecular-level understanding of chemical reactivity. acs.org
Applications in Advanced Materials Science and Synthetic Organic Chemistry
Building Blocks for the Synthesis of Complex Organic Molecules
The 2'-Nitro-[1,1'-biphenyl]-4-amine structure serves as a versatile starting point for the construction of more elaborate molecular architectures. The presence of two distinct functional groups—an amino group and a nitro group—at specific positions allows for selective chemical transformations. The amino group can readily undergo reactions such as diazotization, acylation, and alkylation, while the nitro group can be reduced to an amino group, enabling further functionalization. vulcanchem.com
This dual reactivity is exemplified by related nitro-biphenyl compounds. For instance, derivatives like [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- are crucial intermediates in palladium-catalyzed Suzuki coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds to produce complex biaryl compounds. The synthesis of 2-nitrobiphenyl (B167123) itself is often achieved through methods like the Suzuki cross-coupling reaction, highlighting the importance of the biphenyl (B1667301) framework in synthetic strategies. researchgate.net The general principle involves using functionalized biphenyls as foundational units that can be elaborated into larger, more complex structures with applications in pharmaceuticals and agrochemicals.
Development of Ligands for Catalytic Processes and Coordination Chemistry
The amine and nitro functionalities on the biphenyl framework make this compound and its derivatives attractive candidates for the design of specialized ligands for metal catalysts. The nitrogen atom of the amino group can coordinate to a metal center, while the nitro group can be chemically modified to introduce other coordinating atoms, leading to multidentate ligands. The electronic properties of these ligands can be fine-tuned by modifying the substituents on the biphenyl rings.
The development of N-functionalized bis(diphenylphosphino)amine (DPPA) type ligands showcases how substitutions on an amine-based scaffold can tailor the properties of metal complexes for applications in catalysis. acs.org While not directly mentioning the title compound, this research illustrates the principle of using functionalized amines to create a diverse range of ligands. Furthermore, studies on hetero- and homoleptic ruthenium complexes with bipyridine-based ligands, which are also biphenyl derivatives, demonstrate how modifying the ligand's electronic structure through donor and acceptor groups can influence the complex's properties. nih.gov The synthesis of Co(II) complexes for the catalytic reduction of toxic organic compounds like 4-nitrophenol (B140041) further underscores the role of metal complexes with organic ligands in catalysis. researchcommons.org
Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the structure of the organic linker. Biphenyl derivatives with coordinating groups, such as carboxylic acids, are frequently used as linkers.
Specifically, 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a close derivative of the title compound, has been successfully used as a linker to synthesize functionalized MOFs. rsc.org In these syntheses, the dicarboxylic acid derivative is reacted with a metal salt, such as aluminum nitrate (B79036) nonahydrate, to form a stable, porous framework. rsc.org The presence of the nitro group within the MOF structure is particularly interesting as it can be used for post-synthetic modification, for example, by reduction to an amine group. rsc.orgresearchgate.net This allows for the tuning of the MOF's properties, such as its adsorption capacity for gases like CO2, where the polar nitro groups can enhance interactions. researchgate.net The use of amine-functionalized linkers is also a well-established strategy to enhance CO2 capture in MOFs due to the strong interaction between the basic amino groups and acidic CO2. rsc.orgucsf.edu The synthesis of energetic MOFs from nitrogen-rich ligands further highlights the utility of nitro- and amine-containing compounds in this field. nih.govresearchgate.net
| MOF Precursor | Metal Source | Resulting MOF Type | Potential Application | Source |
| 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Aluminum nitrate nonahydrate | Functionalized DUT-5 | Gas adsorption, Post-synthetic modification | rsc.org |
| Bis(3-nitro-1H-1,2,4-triazol-5-yl) amine | Alkali metals (Na, K, Rb, Cs) | Energetic MOFs (E-MOFs) | High thermal stability energetic materials | nih.govresearchgate.net |
| Bipyridyl derivatives | Copper(II) | Coordination Polymers | Sensing of nitroaromatics | acs.org |
Functional Materials for Optoelectronic Devices (e.g., OLEDs, Liquid Crystal Displays, Organic Semiconductors)
The electronically active nature of the this compound scaffold makes it a promising component for functional materials in optoelectronic devices. The combination of electron-donating and electron-withdrawing groups can facilitate charge transport, a key property for organic semiconductors.
Derivatives like 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid are noted for their use in the development of organic semiconductors and organic light-emitting diodes (OLEDs). In the field of OLEDs, materials with distinct electron-donating and electron-accepting moieties are crucial for creating efficient emitters. For instance, deep blue emitters for OLEDs have been developed using dual-core structures that incorporate electron-accepting units to achieve high quantum yields and good color purity. nih.gov The principle of combining different electronic functionalities within a single molecule is central to the design of materials for these applications. The biphenyl structure provides a robust and tunable platform for creating such materials.
Design and Synthesis of Advanced Chromophores with Tailored Optical Properties (e.g., Two-Photon Absorption)
Chromophores with large two-photon absorption (TPA) cross-sections are in high demand for applications ranging from bio-imaging to 3D data storage. wikipedia.orgnih.gov The design of such chromophores often involves creating molecules with a strong intramolecular charge transfer character.
A notable example is the octupolar chromophore, tris(4'-nitrobiphenyl)amine. acs.orgresearchgate.net This molecule features a triphenylamine (B166846) core (an electron donor) connected to three peripheral nitro groups (electron acceptors) via biphenyl linkers. acs.orgscispace.com This structure, which is a multibranched derivative of the this compound core concept, exhibits exceptionally high TPA cross-section values. acs.orgresearchgate.net The study of such molecules has shown that the arrangement of donor and acceptor groups across the biphenyl bridge is critical for achieving these advanced optical properties. Theoretical studies on simpler, related molecules like (E)-4-(2-nitrovinyl) benzenamine also confirm that aggregation and intermolecular interactions can significantly enhance TPA properties. iphy.ac.cn
| Chromophore | Molecular Design | Max. TPA Cross-Section (σ₂) | Wavelength | Source |
| Tris(4'-nitrobiphenyl)amine | Octupolar (D-π-A)₃ structure | 1330 GM | 730 nm | acs.orgresearchgate.net |
| Tris(4'-nitrobiphenyl)amine | Octupolar (D-π-A)₃ structure | 900 GM | 820 nm | acs.orgresearchgate.net |
GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)
Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals
The chemical versatility of nitrobiphenyl amines positions them as valuable intermediates in the synthesis of a variety of specialty chemicals, including agrochemicals. The biphenyl structure is a common feature in many biologically active compounds.
For example, [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, a related compound, is used as a precursor for biaryl compounds that are prevalent in pharmaceuticals and agrochemicals. The synthesis of such molecules often relies on cross-coupling reactions where the functionalized biphenyl serves as a key building block. Furthermore, research into biphenyl and azabiphenyl derivatives has identified potential insecticidal agents, indicating the utility of this chemical class in agrochemical development. nih.gov Aromatic amines and nitro compounds, in general, are fundamental building blocks for a wide range of chemicals, including active ingredients for pharmaceuticals and fungicides. basf.com The reduction of the nitro group to an amine is a common and crucial transformation in these synthetic pathways. organic-chemistry.org
Q & A
Q. What are the standard synthetic routes for 2'-Nitro-[1,1'-biphenyl]-4-amine?
The synthesis typically involves coupling reactions between functionalized biphenyl precursors. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) can introduce nitro groups to the biphenyl scaffold . Alternatively, nitro-substituted anilines may react with aryl halides via nickel-catalyzed C–N bond formation (e.g., using Ni(COD)₂ and NaO-t-Bu), achieving moderate yields (~55%) . Key steps include purification via flash chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR and mass spectrometry .
Q. How is this compound characterized spectroscopically?
- ¹H NMR : Aromatic protons appear as multiplet clusters between δ 7.2–8.0 ppm, with distinct coupling patterns for nitro-adjacent protons. For example, in analogous compounds, biphenyl protons show J = 7.5–8.0 Hz coupling .
- ¹³C NMR : Nitro-substituted carbons resonate at δ 140–150 ppm, while amine-bearing carbons appear at δ 115–125 ppm .
- IR : Strong NO₂ asymmetric/symmetric stretches at ~1521 cm⁻¹ and ~1348 cm⁻¹ confirm nitro group presence .
- HRMS : Exact mass (e.g., [M+H]⁺ = 214.22) validates molecular formula .
Q. What stability and storage conditions are recommended for this compound?
The nitro group confers sensitivity to light and heat. Store at 2–8°C under inert gas (N₂/Ar) in amber vials to prevent decomposition. Avoid prolonged exposure to moisture, as hydrolysis of the amine group may occur .
Q. What safety protocols apply to handling this compound?
While structurally similar biphenylamines are classified as non-toxic in some regulatory frameworks , nitroaromatics generally require precautions:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Monitor for mutagenic potential via Ames testing .
- Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can low yields in coupling reactions be mitigated during synthesis?
Optimize catalyst systems: Higher yields (74%) are achieved using Boc-protected intermediates and stepwise purification (e.g., celite® adsorption followed by gradient chromatography) . For nickel-catalyzed reactions, increasing catalyst loading to 15 mol% and amine equivalents to 2.5× improves conversion rates . Computational modeling of transition states (DFT) can identify steric/electronic barriers to coupling .
Q. What role does this compound play in organic electronics?
Derivatives of biphenylamines are used in OLEDs as hole-transport layers due to their conjugated π-systems and redox stability . Functionalization with electron-withdrawing nitro groups enhances electron affinity, making the compound suitable for n-type semiconductors. Surface grafting via Suzuki coupling to boron-doped nanocrystalline diamond (B:NCD) electrodes demonstrates utility in biosensors .
Q. How is the compound’s biological activity evaluated in pharmacological research?
- In vitro assays : Test inhibition of enzymes (e.g., elastase) using fluorogenic substrates. For example, IC₅₀ values <10 µM indicate high potency .
- DNA binding : UV-vis titration and ethidium bromide displacement assays assess intercalation or groove-binding modes .
- Antioxidant activity : DPPH radical scavenging assays quantify hydrogen-donating capacity .
Q. How do computational studies enhance understanding of its reactivity?
Density Functional Theory (DFT) calculations predict nucleophilic attack sites (e.g., nitro group reduction to amine) and frontier molecular orbitals (HOMO/LUMO gaps ~3.5 eV), guiding synthetic modifications . Molecular docking simulations model interactions with biological targets (e.g., enzyme active sites) to rationalize structure-activity relationships .
Contradictions & Limitations
- Safety Classification : While some biphenylamines are non-toxic , nitroaromatics may exhibit mutagenicity, necessitating case-specific toxicology studies .
- Synthetic Yields : Nickel-catalyzed methods yield ~55% , whereas Boc-protected routes achieve >95% , highlighting methodology-dependent efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
